molecular formula C10H7ClFN B13721250 2-(4-Chloro-2-fluorophenyl)pyrrole

2-(4-Chloro-2-fluorophenyl)pyrrole

Cat. No.: B13721250
M. Wt: 195.62 g/mol
InChI Key: POIKWXUGACAGSQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Another method involves the use of platinum and carbon catalysts in a high-pressure autoclave. The reaction typically involves the addition of acetonitrile and glacial acetic acid, followed by hydrogenation at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various pyrrolidine derivatives .

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)pyrrole
  • 2-(4-Fluorophenyl)pyrrole
  • 2-(4-Bromophenyl)pyrrole

Uniqueness

2-(4-Chloro-2-fluorophenyl)pyrrole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7ClFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6,13H

InChI Key

POIKWXUGACAGSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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